Integrin modulator 1
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Overview
Description
Integrin modulator 1 is a potent and selective agonist of the α4β1 integrin, with an IC50 value of 9.8 nanomolar for RGD-binding α4β1. This compound significantly increases cell adhesion mediated by α4β1 integrin, with an EC50 value of 12.9 nanomolar . Integrins are transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix interactions, making them vital for various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Integrin modulator 1 can be synthesized through a series of chemical reactions involving the formation of stable covalent bonds between specific subunits. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The compound is often produced in solid form and can be dissolved in dimethyl sulfoxide for various applications .
Chemical Reactions Analysis
Types of Reactions: Integrin modulator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the target functional group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution can result in various derivatives .
Scientific Research Applications
Integrin modulator 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.
Biology: Helps in understanding the role of integrins in cell migration, differentiation, and survival.
Medicine: Potential therapeutic agent for diseases involving integrin dysregulation, such as cancer and inflammatory diseases.
Industry: Used in the development of integrin-based therapeutics and diagnostic tools .
Mechanism of Action
Integrin modulator 1 exerts its effects by binding to the α4β1 integrin, inducing conformational changes that increase the integrin’s affinity for its ligands. This binding promotes cell adhesion and signaling pathways, including the activation of extracellular signal-regulated kinases (ERK1/2) and other downstream effectors .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)carbamoyl]-4-oxoazetidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-2-3-5-10(8)14-13(19)15-9(6-11(15)16)7-12(17)18/h2-5,9H,6-7H2,1H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHXECODTXNHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2C(CC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.